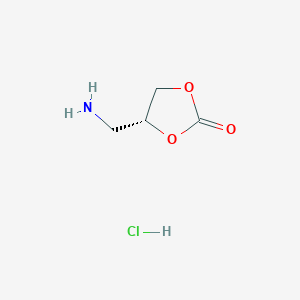

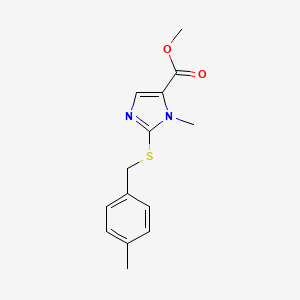

N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide” is a chemical compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities . The specific properties and activities of this compound can vary based on the substituents on the thiazole ring .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of an alpha-halo ketone or an alpha-halo aldehyde with a thioamide . The specific synthesis process for “this compound” is not detailed in the available resources.Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular structure of “this compound” would be influenced by the specific arrangement and properties of its substituents.Chemical Reactions Analysis

Thiazoles can undergo a variety of chemical reactions, including donor-acceptor, nucleophilic, and oxidation reactions . The specific reactions that “this compound” can undergo would depend on its specific structure and the conditions under which it is reacted.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its specific structure. Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . They have a clear pale yellow color and a smell similar to that of pyridine .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

New Organosulfur Metallic Compounds

Research on sulfonamide-based Schiff base ligands synthesized and coordinated with transition metals such as V, Fe, Co, Ni, Cu, and Zn has been conducted. These compounds exhibited significant bioactivity, including antimicrobial and antioxidant activities, upon chelation due to charge transfer from metal to ligand (Hassan et al., 2021).

Antibacterial Evaluation of Novel Heterocyclic Compounds

A study on the synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed to utilize them as antibacterial agents. This synthesis resulted in compounds with high antibacterial activities, highlighting the potential for medical applications (Azab, Youssef, & El-Bordany, 2013).

Inhibition of Metal Complexes on Human Erythrocyte Carbonic Anhydrase Isozymes

A study synthesized metal complexes of a pyrazole-based sulfonamide, which showed inhibitory activity on human carbonic anhydrase isoenzymes, suggesting potential for therapeutic applications (Büyükkıdan et al., 2017).

Synthesis and Transformations

Thiourea Derivatives

Research focused on the synthesis of 1-[2-(toluene-4-sulfonamido)ethyl]thiourea and its transformation into thiazole derivatives. This study contributes to the development of compounds with potential applications in chemical synthesis and possibly pharmaceuticals (Eliazyan et al., 2013).

Antimicrobial Activities

Thiazoles and Fused Derivatives

The synthesis of thiazoles and their fused derivatives was explored for antimicrobial activities. This research demonstrated the potential of these compounds in combating bacterial and fungal pathogens (Wardkhan et al., 2008).

Zukünftige Richtungen

Thiazoles are a subject of ongoing research due to their wide range of biological activities . Future research on “N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)thiophene-2-sulfonamide” could involve further exploration of its biological activities, development of synthesis methods, and investigation of its potential applications in various fields.

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to exert their effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological effects, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The solubility properties of thiazole suggest that the compound’s action may be influenced by the presence of water, alcohol, ether, and various organic solvents .

Eigenschaften

IUPAC Name |

N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S3/c1-12-4-6-13(7-5-12)16-18-14(11-22-16)8-9-17-23(19,20)15-3-2-10-21-15/h2-7,10-11,17H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORWSOCUCAQUDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(2-Azabicyclo[2.2.1]heptan-2-yl)phenyl)methanamine](/img/structure/B2946191.png)

![2-[5-(2-Amino-1,3-thiazol-4-yl)-2-methoxyphenyl]acetonitrile](/img/structure/B2946193.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-9H-xanthene-9-carboxamide](/img/structure/B2946196.png)

![2-[3-[(2,5-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2946200.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-isopropoxyphenyl)methanone](/img/structure/B2946202.png)

![3-(3,4-dimethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2946204.png)

![N-{4-[(2-{[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}hydrazino)sulfonyl]phenyl}acetamide](/img/structure/B2946209.png)